2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” is a chemical compound with the molecular formula C17H20N4O5S and a molecular weight of 392.43. It is a derivative of phenoxy acetamide, a group of compounds known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved the conversion of a compound to the corresponding phenoxy acid, which was then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by its functional groups. For instance, the sulfonyl group might undergo reactions such as sulfonation and desulfonation. The acetamide group could participate in reactions like hydrolysis, and the pyrazin-2-yloxy group might be involved in reactions with nucleophiles .
Future Directions
The “2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” and its derivatives present a promising area for future research. Their potential pharmacological activities make them interesting candidates for drug development. Future work could focus on optimizing their synthesis, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .
Mechanism of Action
Target of Action
It is known that phenoxy acetamide derivatives have been studied for their potential therapeutic applications . Piperidine, a key component of this compound, is a vital building block in the production of drugs and has been utilized in different therapeutic applications .
Mode of Action
It is known that the biological effects of drugs are often based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
Biochemical Pathways
Compounds with a piperidine moiety, which is present in this compound, have been found to show a wide variety of biological activities .
Result of Action
It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Properties
IUPAC Name |
2-[4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c18-16(22)12-25-13-3-5-15(6-4-13)27(23,24)21-9-1-2-14(11-21)26-17-10-19-7-8-20-17/h3-8,10,14H,1-2,9,11-12H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQYESTHIXODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.